4-(3-Nitrophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of a nitrophenyl group and a carboxylic acid moiety in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the nitrophenyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a nitro-substituted benzaldehyde can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield trans-4-(3-aminophenyl)pyrrolidine-3-carboxylic acid, while substitution reactions can lead to various substituted pyrrolidine derivatives .
Scientific Research Applications
Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific biological context and the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
Trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with the nitro group at the 4-position.
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with the nitro group at the 2-position.
Trans-4-(3-aminophenyl)pyrrolidine-3-carboxylic acid: A reduced form with an amino group instead of a nitro group.
Uniqueness
Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The combination of the nitrophenyl and carboxylic acid groups with the pyrrolidine ring provides a distinct chemical profile that can be exploited in various research and industrial applications .
Properties
CAS No. |
1049978-19-9 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)10-6-12-5-9(10)7-2-1-3-8(4-7)13(16)17/h1-4,9-10,12H,5-6H2,(H,14,15) |
InChI Key |
FQRPQUABFIUZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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